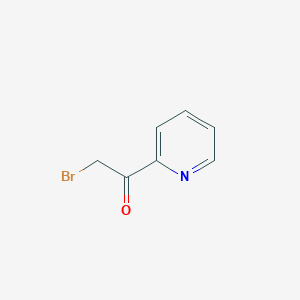

2-Bromo-1-(pyridin-2-yl)ethanone

Descripción

Significance of Alpha-Halo Ketones in Organic Synthesis

Alpha-halo ketones are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to a carbonyl group. wikipedia.org This arrangement of functional groups imparts a unique reactivity, making them powerful tools for synthetic chemists. The presence of two electrophilic sites—the carbonyl carbon and the α-carbon bearing the halogen—allows for a variety of reactions with nucleophiles. nih.govmdpi.com

These compounds are key precursors in the synthesis of numerous heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. mdpi.comresearchgate.net For instance, they are used to create thiazoles, pyrroles, and oxazoles, which are structural motifs found in many biologically active molecules. wikipedia.orgnih.gov The reactivity of α-halo ketones is enhanced by the electron-withdrawing effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

The Pyridine (B92270) Moiety in Pharmaceutical and Material Sciences

The pyridine ring is a fundamental heterocyclic aromatic compound that is a cornerstone in various fields of chemistry. numberanalytics.com It is a six-membered ring composed of five carbon atoms and one nitrogen atom. numberanalytics.com This nitrogen atom gives pyridine its basic properties and influences its reactivity. wikipedia.org

In the pharmaceutical industry, the pyridine scaffold is one of the most common structural motifs found in approved drugs. researchgate.netnih.gov Its presence can significantly impact a molecule's pharmacological activity, metabolic stability, and cell permeability. rsc.org Many vitamins, such as niacin and vitamin B6, and important coenzymes like NAD and NADP contain a pyridine ring. tandfonline.com Pyridine derivatives are found in a vast array of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. nih.govnih.gov

In material science, pyridine and its derivatives are utilized in the development of polymers and as ligands in coordination chemistry. numberanalytics.com Their ability to coordinate with a wide range of metals has led to applications in catalysis and the creation of functional materials. numberanalytics.comacs.org

Historical Context of 2-Bromo-1-(pyridin-2-yl)ethanone's Discovery and Early Applications

While specific details on the initial discovery of this compound are not extensively documented in readily available literature, its synthesis is a logical extension of established organic chemistry principles. The preparation of α-halo ketones is a well-known transformation, often achieved by the direct halogenation of a ketone. mdpi.com For this compound, this would typically involve the bromination of 1-(pyridin-2-yl)ethanone. bldpharm.com

Early applications of this compound would have been in the field of organic synthesis, where its bifunctional nature would have been exploited to build more complex molecular architectures, particularly heterocyclic systems.

Current Research Landscape and Future Directions for this compound

Current research continues to leverage the reactivity of this compound for the synthesis of novel compounds with potential applications in medicine and materials science. For example, it is used as a building block in the creation of more complex molecules that may exhibit biological activity or have unique material properties. frontierspecialtychemicals.com

The future of research involving this compound will likely focus on its use in developing new therapeutic agents and functional materials. Its ability to participate in a variety of chemical reactions makes it a versatile starting material for the construction of diverse molecular libraries, which can then be screened for desired properties. The ongoing exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with significant societal benefits.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPMOGQMEOPVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193135 | |

| Record name | 2-Bromoacetamidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40086-66-6 | |

| Record name | 2-Bromoacetamidopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040086666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetamidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 2-Bromo-1-(pyridin-2-yl)ethanone

The primary and most established method for synthesizing this compound is through the direct bromination of its precursor, 1-(pyridin-2-yl)ethanone. This transformation requires precise control over reagents and reaction conditions to achieve the desired product efficiently.

Bromination of 1-(pyridin-2-yl)ethanone

The α-bromination of ketones, such as 1-(pyridin-2-yl)ethanone, is a fundamental reaction in organic synthesis. The process involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group with a bromine atom. masterorganicchemistry.com

The classical approach to the α-bromination of ketones involves the use of elemental bromine (Br₂) in the presence of an acid catalyst. masterorganicchemistry.com The combination of hydrobromic acid (HBr) in acetic acid (CH₃COOH) is a commonly employed reagent system. The acid catalyzes the formation of the enol tautomer of the ketone, which is the active nucleophile that reacts with bromine. masterorganicchemistry.com The use of HBr can also influence the reaction rate, sometimes exhibiting autocatalytic behavior. researchgate.net In some cases, pyridine (B92270) hydrobromide perbromide is used as a brominating agent to avoid handling hazardous liquid bromine directly. nih.gov

Table 1: Comparison of Brominating Agents for Acetophenone (B1666503) Derivatives

| Brominating Agent | Yield (%) | Reaction Conditions |

| Pyridine hydrobromide perbromide | 85 | Acetic acid, 90°C, 3h |

| N-Bromosuccinimide (NBS) | Low | Acetic acid, 90°C, 3h |

| Cupric bromide | ~60 | Acetic acid, 90°C, 3h |

This table is based on the bromination of 4-chloroacetophenone as a representative example. nih.gov

The choice of solvent significantly impacts the bromination reaction. Acetic acid is a common solvent as it also serves as a catalyst. masterorganicchemistry.comnih.gov Dichloromethane is another suitable solvent, although its low boiling point can be a limitation when heating is required. reddit.com The reaction temperature is a critical parameter to control, with many procedures carried out at room temperature or with gentle heating to ensure selective monobromination and minimize side reactions. researchgate.net For instance, the bromination of some acetophenone derivatives is effectively carried out at 90°C in acetic acid. nih.gov

Post-reaction workup is crucial for isolating a pure product. Quenching the reaction mixture in an ice-water bath followed by extraction with an organic solvent like ethyl acetate (B1210297) is a standard procedure. nih.gov The organic layer is then washed to remove impurities. nih.gov Purification of the crude product is typically achieved through recrystallization from a suitable solvent, such as petroleum ether, or by column chromatography on silica (B1680970) gel. nih.gov These techniques are essential for removing unreacted starting materials and any di-brominated byproducts, thus enhancing the purity of the final compound.

Alternative Bromination Strategies

To overcome some of the challenges associated with using liquid bromine, alternative brominating agents have been explored.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for α-bromination of carbonyl compounds. wikipedia.orgmasterorganicchemistry.com It is a crystalline solid, making it easier and safer to handle than liquid bromine. masterorganicchemistry.com NBS can provide a low, constant concentration of bromine in the reaction mixture, which can lead to higher selectivity for monobromination. masterorganicchemistry.com The reaction with NBS can be initiated by a radical initiator or by acid catalysis. wikipedia.org While NBS is effective for many substrates, its performance can be influenced by the specific heterocyclic compound and reaction conditions. nih.govresearchgate.net For example, in the bromination of certain acetophenone derivatives, NBS showed lower yields compared to pyridine hydrobromide perbromide under the same conditions. nih.gov The choice of solvent can also dramatically affect the regioselectivity of NBS bromination. youtube.com

Copper(II) Bromide (CuBr₂) Applications

While direct bromination of 2-acetylpyridine (B122185) is common, the use of copper(II) bromide (CuBr₂) presents an alternative for the α-bromination of ketones. Although specific literature detailing the use of CuBr₂ for the synthesis of this compound is not abundant, the general application of copper(II) halides in the α-halogenation of ketones is well-established. In these reactions, CuBr₂ can act as both a source of bromine and a Lewis acid catalyst to promote the enolization of the ketone, which is a key step for the subsequent bromination at the α-carbon. The reaction typically involves heating the ketone with CuBr₂ in a suitable solvent.

In a related context, copper(I) bromide has been utilized in the synthesis of 2-bromopyridine (B144113) from pyridine at high temperatures, demonstrating the role of copper in facilitating the bromination of the pyridine ring itself, though under more forcing conditions than the side-chain bromination of 2-acetylpyridine. google.com

Friedel-Crafts Acylation Approaches to Pyridine-Containing Ethanones

The precursor to this compound is 2-acetylpyridine. The synthesis of pyridyl ketones like 2-acetylpyridine via traditional Friedel-Crafts acylation is generally not feasible. youtube.comacs.org This is because the nitrogen atom in the pyridine ring is a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination deactivates the pyridine ring towards electrophilic substitution, rendering the Friedel-Crafts reaction ineffective. youtube.com

To overcome this challenge, alternative strategies have been developed:

Acylation of Metalated Pyridines: One successful approach involves the metalation of the pyridine ring using a strong base, such as an organolithium reagent, followed by acylation with an appropriate acylating agent. This method, however, can sometimes lead to a mixture of products and may require cryogenic temperatures. youtube.com

Radical Acylation: Another strategy is the use of acyl radicals, which can be generated from aldehydes or carboxylic acid derivatives. These nucleophilic radicals can add to the electron-deficient pyridine ring, especially under acidic conditions that activate the pyridine. youtube.com

Acylation of Activated Pyridine Derivatives: In some cases, modifying the pyridine ring can facilitate acylation. For instance, imidazo[1,2-a]pyridines, which are fused pyridine derivatives, can undergo selective Friedel-Crafts acylation. nih.govnih.gov A highly efficient and selective Friedel-Crafts acylation has been developed to acetylate the C-3 position of imidazo[1,2-a]pyridines using catalytic amounts of aluminum chloride. nih.govnih.gov

These alternative methods are crucial for the synthesis of 2-acetylpyridine, which can then be brominated to yield the target compound.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of this compound.

Solvent-Free and Mechanochemical Methods

Solvent-free and mechanochemical techniques are gaining prominence as green synthetic methods. Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, can lead to higher yields, shorter reaction times, and reduced solvent waste. While specific studies on the mechanochemical synthesis of this compound are limited, the synthesis of related α-bromoketones and heterocyclic compounds using these methods has been reported, suggesting the potential applicability. For instance, the synthesis of α-bromoketones from ketones using N-bromosuccinimide (NBS) can be carried out under solvent-free conditions.

Deep Eutectic Solvents as Reaction Media

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. bohrium.com These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, such as urea (B33335) or glycerol. rsc.orgacs.orgmdpi.com DESs are often biodegradable, non-toxic, and inexpensive.

DESs can act as both the solvent and catalyst in chemical reactions. rsc.org For bromination reactions, a deep eutectic solvent composed of choline (B1196258) chloride and urea has been shown to be an effective medium and catalyst for the bromination of 1-aminoanthra-9,10-quinone, eliminating the need for hazardous solvents and strong acids. rsc.org This approach offers the advantages of faster reaction rates, higher yields, and the potential for solvent recycling. rsc.orgrsc.org The application of DESs for the bromination of 2-acetylpyridine could provide a greener pathway to this compound.

Atom Economy and Step Economy in Synthesis

The principles of atom and step economy are central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize the number of synthetic steps. kccollege.ac.inibchem.comscranton.eduyoutube.com

The most common synthesis of this compound involves the bromination of 2-acetylpyridine. The atom economy of this reaction can be calculated as follows:

Reaction: C₇H₇NO + Br₂ → C₇H₆BrNO + HBr

To analyze the atom economy, we consider the molecular weights of the reactants and the desired product.

| Compound | Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| This compound | C₇H₆BrNO | ~200.03 |

| Reactants | ||

| 2-Acetylpyridine | C₇H₇NO | ~121.14 |

| Bromine | Br₂ | ~159.81 |

| By-product | ||

| Hydrogen Bromide | HBr | ~80.91 |

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (200.03 / (121.14 + 159.81)) x 100 ≈ 71.4%

This calculation shows that a significant portion of the reactant atoms are incorporated into the desired product. However, the generation of hydrogen bromide as a by-product reduces the atom economy from the ideal 100%. Addition reactions, in contrast, can have a 100% atom economy as all reactant atoms are incorporated into the single product. youtube.com Improving the atom economy could involve developing catalytic methods that avoid the formation of stoichiometric by-products.

Chemo- and Regioselectivity in Bromination Reactions

The bromination of 2-acetylpyridine to form this compound is a highly selective reaction. The key challenge is to achieve bromination on the methyl group adjacent to the carbonyl (the α-position) rather than on the pyridine ring.

This high regioselectivity is achieved due to the electronic properties of the starting material and the reaction mechanism. The pyridine ring is an electron-deficient aromatic system, which makes it less susceptible to electrophilic attack compared to benzene. Furthermore, the acetyl group is an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic substitution.

The bromination of the α-carbon of the ketone proceeds through an enol or enolate intermediate. In the presence of an acid or base catalyst, 2-acetylpyridine tautomerizes to its enol form. This enol is electron-rich at the α-carbon and readily reacts with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this case, the enolizable ketone is more reactive towards the bromine than the deactivated pyridine ring, ensuring that the bromination occurs selectively at the desired position. The reaction conditions can be optimized to favor the formation of the α-bromo ketone and minimize side reactions, such as multiple brominations or reactions on the pyridine ring.

Directing Effects of the Pyridine Ring

The pyridine ring, a heterocyclic aromatic amine, exerts significant electronic effects that influence the course of the alpha-bromination reaction. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, its influence on the acetyl group at the 2-position is more complex.

The acid-catalyzed alpha-halogenation of ketones proceeds through the formation of an enol intermediate. libretexts.orgmasterorganicchemistry.com The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.org The electron-withdrawing nature of the pyridine ring can influence the stability and formation of this enol intermediate.

Stereochemical Considerations in Alpha-Bromination

When the alpha-carbon of the ketone is a stereocenter, the alpha-bromination can lead to the formation of a racemic mixture. This is because the reaction proceeds through a planar enol intermediate. libretexts.org In the case of 2-acetylpyridine, the alpha-carbon of the acetyl group is prochiral. The acid-catalyzed bromination will result in the formation of a new chiral center. However, due to the planar nature of the enol intermediate, the bromine can attack from either face of the double bond, leading to a racemic mixture of the R- and S-enantiomers of this compound.

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. These include ensuring reaction safety, maximizing yield and purity, minimizing waste, and developing cost-effective processes.

Continuous Flow Processes for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and other chemical products. tue.nl This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. The synthesis of this compound could potentially be adapted to a continuous flow process. This would involve the continuous feeding of reactants into a reactor, where the reaction would take place under optimized conditions. The product stream would then be continuously collected and purified.

A hypothetical continuous flow setup could involve pumping a solution of 2-acetylpyridine and an acid catalyst through a heated reactor coil, followed by the introduction of a bromine solution at a specific point. The reaction mixture would then pass through another section of the reactor to ensure complete conversion before being quenched and purified.

Reactor Design and Engineering for Large-Scale Production

The choice of reactor is critical for the successful scale-up of the alpha-bromination of 2-acetylpyridine. For large-scale production, a stirred-tank reactor (STR) or a plug flow reactor (PFR) could be employed.

| Reactor Type | Advantages | Disadvantages |

| Stirred-Tank Reactor (STR) | Good mixing and temperature control. Suitable for both batch and continuous operation. | Can have broad residence time distributions, potentially leading to side reactions. |

| Plug Flow Reactor (PFR) | Narrow residence time distribution, leading to higher selectivity. Ideal for continuous processes. | More challenging to control temperature, especially for highly exothermic reactions. |

Table 1: Comparison of Reactor Types for Large-Scale Production

The design of the reactor must also take into account the corrosive nature of the reagents, such as bromine and hydrobromic acid, which is often used as a catalyst. masterorganicchemistry.com Materials of construction would need to be carefully selected to prevent corrosion and ensure the integrity of the reactor over time.

Reactivity and Reaction Mechanisms of 2 Bromo 1 Pyridin 2 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Bromo Ketone Moiety

The most common reaction pathway for 2-Bromo-1-(pyridin-2-yl)ethanone involves the nucleophilic substitution at the α-carbon. In this SN2-type reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new bond.

Amines, acting as nitrogen nucleophiles, readily react with this compound to form a variety of nitrogen-containing derivatives, often serving as intermediates for the synthesis of heterocyclic compounds.

The synthesis of Imidazo[1,2-c]pyrimidin-5-ones from this compound is not a widely documented pathway in the surveyed scientific literature.

A notable example of the reactivity of α-bromoketones, such as this compound, is their chemodivergent reaction with 2-aminopyridine. By carefully selecting the reaction conditions, the same starting materials can be directed to yield two structurally different products: N-(pyridin-2-yl)amides or 3-Bromoimidazo[1,2-a]pyridines.

When the reaction is conducted in toluene using iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters, N-(pyridin-2-yl)amides are formed through a C-C bond cleavage process. This method is characterized by its mild, metal-free conditions. In contrast, when only TBHP is used in ethyl acetate (B1210297), the reaction proceeds via a one-pot tandem cyclization and bromination to produce 3-Bromoimidazo[1,2-a]pyridines. In this pathway, the initial cyclization to form the imidazopyridine core is further promoted by the subsequent bromination, and the reaction notably does not require a base. This divergent synthesis allows for the selective formation of two valuable molecular scaffolds from a common set of precursors.

Table 1: Chemodivergent Reaction Conditions and Products

| Starting Materials | Reagents/Solvent | Product | Reaction Type |

|---|---|---|---|

| α-Bromoketone + 2-Aminopyridine | I2, TBHP / Toluene | N-(pyridin-2-yl)amide | C-C Bond Cleavage |

| α-Bromoketone + 2-Aminopyridine | TBHP / Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridine | Tandem Cyclization/Bromination |

Sulfur nucleophiles, such as thiols and their derivatives, readily participate in nucleophilic substitution with α-bromo ketones. A representative reaction is the S-alkylation of heterocyclic thiols. For instance, 1-substituted-1H-tetrazole-5-thiol derivatives can be coupled with α-bromo ketones in the presence of a base like triethylamine in ethanol. The sulfur atom of the tetrazole-thiol attacks the electrophilic α-carbon of the ketone, displacing the bromide and forming a new carbon-sulfur bond to yield a thioether product. researchgate.net This type of reaction is a common strategy for linking molecular fragments in medicinal chemistry. researchgate.net

The reaction of α-halo ketones that possess an acidic α'-hydrogen with alkoxide bases (e.g., sodium methoxide) typically proceeds via a mechanism known as the Favorskii rearrangement. wikipedia.orgadichemistry.com Instead of a direct SN2 substitution, the alkoxide base first abstracts a proton from the α'-carbon (the carbon on the opposite side of the carbonyl group from the bromine), forming an enolate. adichemistry.comyoutube.com This enolate then undergoes an intramolecular nucleophilic attack, displacing the bromide to form a strained cyclopropanone intermediate. adichemistry.com The carbonyl carbon of this intermediate is then attacked by the alkoxide nucleophile. adichemistry.com Subsequent cleavage of the three-membered ring occurs to form the most stable carbanion, which is then protonated to yield the final product, a rearranged ester. wikipedia.orgadichemistry.com This pathway is a significant alternative to simple substitution and results in a skeletal rearrangement of the carbon chain. wikipedia.orgadichemistry.com

Due to the basic nature of the nitrogen atom in the pyridine (B92270) ring, this compound can easily form salts with acids. It is commonly prepared and sold as its hydrobromide salt, this compound hydrobromide. This salt is formed by the reaction of the pyridine nitrogen with hydrobromic acid (HBr). The nitrogen atom accepts a proton (H+) from HBr, becoming a positively charged pyridinium ion, with the bromide ion (Br-) acting as the counter-ion. This acid-base reaction results in a more stable, crystalline solid that is often easier to handle and store than the free base form.

Reaction with Amines: Formation of Substituted Ethanone Derivatives

Reduction Reactions

The carbonyl group of this compound is susceptible to reduction by various hydride-donating reagents, leading to the corresponding alcohol. The choice of reducing agent is crucial for controlling the outcome of the reaction, particularly concerning the potential for competing reduction of the carbon-bromine bond.

Conversion to 2-(pyridin-2-yl)ethanol using Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄)

The reduction of the ketone functionality in this compound to a secondary alcohol, 2-bromo-1-(pyridin-2-yl)ethanol, can be effectively achieved using complex metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com These reagents act as sources of nucleophilic hydride ions (H⁻) that attack the electrophilic carbonyl carbon. masterorganicchemistry.com

The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically during an aqueous workup, yields the final alcohol product. libretexts.org

Table 1: Comparison of Hydride Reducing Agents for the Reduction of this compound

| Reducing Agent | Relative Reactivity | Typical Solvents | Workup |

| Sodium Borohydride (NaBH₄) | Milder | Protic solvents (e.g., methanol, ethanol) | Aqueous |

| Lithium Aluminum Hydride (LiAlH₄) | Stronger | Aprotic solvents (e.g., diethyl ether, THF) | Aqueous, often with acid |

Data compiled from general principles of organic chemistry.

Sodium borohydride is a milder and more selective reducing agent that is often preferred for this transformation due to its compatibility with protic solvents like methanol or ethanol. masterorganicchemistry.com The reaction is typically carried out at room temperature or below.

Lithium aluminum hydride is a much more powerful reducing agent and will also readily reduce the ketone. libretexts.org However, its high reactivity necessitates the use of anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), and careful temperature control. youtube.com Due to its greater reactivity, LiAlH₄ has a higher potential for side reactions, including the reduction of the carbon-bromine bond.

Chemoselectivity in Ketone Reduction vs. Halide Reduction

A key consideration in the reduction of this compound is the chemoselective reduction of the ketone in the presence of the α-bromo substituent.

Sodium borohydride is generally chemoselective for the reduction of aldehydes and ketones over alkyl halides. reddit.com Therefore, the use of NaBH₄ under controlled conditions is expected to yield 2-bromo-1-(pyridin-2-yl)ethanol as the major product, leaving the carbon-bromine bond intact.

Lithium aluminum hydride, being a more potent reducing agent, can reduce alkyl halides, although the reaction is generally slower than ketone reduction. masterorganicchemistry.com The reactivity of the halide towards reduction by LiAlH₄ is dependent on the nature of the halide and the substrate. In the case of α-bromoketones, the possibility of reductive dehalogenation to form 1-(pyridin-2-yl)ethanol is a potential side reaction. The reaction conditions, such as temperature and reaction time, can be optimized to favor the selective reduction of the ketone.

Oxidation Reactions

The oxidation of this compound can be directed towards the transformation of the ketone functionality into a carboxylic acid, provided that the oxidizing agent and reaction conditions are carefully chosen to avoid unwanted side reactions, such as cleavage of the carbon-bromine bond or degradation of the pyridine ring.

Transformation to 2-bromo-1-(pyridin-2-yl)ethanoic acid using Oxidizing Agents (e.g., KMnO₄)

Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed to oxidize ketones. libretexts.org However, the oxidation of non-enolizable ketones is generally sluggish and requires harsh conditions. In the case of this compound, the presence of the α-bromo substituent makes the carbonyl carbon more electrophilic but does not provide an easy pathway for enolization.

The oxidation of α-haloketones to α-halocarboxylic acids is not a common transformation and can be challenging due to the stability of the ketone and the potential for competing reactions. The pyridine ring itself can be susceptible to oxidation under harsh conditions. While KMnO₄ is a powerful oxidant, its use in the synthesis of 2-bromo-1-(pyridin-2-yl)ethanoic acid would require careful optimization of reaction conditions, such as pH and temperature, to achieve the desired transformation without significant degradation of the starting material.

Selective Oxidation of the Ketone Functionality

Achieving selective oxidation of the ketone in this compound to a carboxylic acid is a challenging synthetic problem. The presence of the bromine atom and the pyridine ring introduces multiple potentially reactive sites. Strong oxidizing agents may lead to a complex mixture of products. Alternative, more selective methods might be required to achieve this transformation cleanly. One possible, though indirect, route could involve the conversion of the ketone to a more easily oxidizable functional group, followed by oxidation and subsequent regeneration of the desired functionality if necessary.

Cyclization and Annulation Reactions

This compound is an excellent substrate for a variety of cyclization and annulation reactions, leading to the formation of diverse heterocyclic systems. The presence of the α-bromo ketone moiety provides two electrophilic centers, the carbonyl carbon and the α-carbon, which can react with various nucleophiles to construct new rings.

One of the most prominent applications of this compound is in the synthesis of imidazo[1,2-a]pyridines . This is typically achieved through the condensation of this compound with a 2-aminopyridine derivative. The reaction proceeds via an initial N-alkylation of the 2-aminopyridine by the α-bromoketone, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic aromatic system. organic-chemistry.orgresearchgate.net This reaction is a variation of the classic Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

Table 2: Examples of Cyclization Reactions Involving α-Haloketones

| Reaction Type | Reactants | Product |

| Imidazo[1,2-a]pyridine synthesis | α-Haloketone, 2-Aminopyridine | Imidazo[1,2-a]pyridine |

| Indolizine synthesis | α-Haloketone, Pyridine, Alkene/Alkyne | Indolizine |

This table provides generalized examples of reactions where α-haloketones are precursors.

Another important class of reactions involves the formation of indolizines . This compound can react with pyridine to form a pyridinium ylide intermediate. This ylide can then undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an activated alkene or alkyne, to construct the indolizine core. nih.govorganic-chemistry.org

Furthermore, this compound can participate in other cyclocondensation reactions. For instance, reaction with thioamides can lead to the formation of thiazole-containing fused systems. The versatility of the α-bromo ketone functionality allows it to be a key precursor in the construction of a wide array of nitrogen- and sulfur-containing heterocycles of significant interest in medicinal and materials chemistry.

Formation of Heterocyclic Scaffolds (e.g., imidazoles, thiazoles)

This compound is a versatile reagent in the synthesis of various heterocyclic compounds, owing to its reactive α-bromo ketone functional group. This moiety serves as a key building block for constructing fused heterocyclic systems of significant interest in medicinal and materials chemistry.

Imidazo[1,2-a]pyridines:

One of the most prominent applications of this compound is in the synthesis of imidazo[1,2-a]pyridines. This is achieved through a condensation reaction with 2-aminopyridines. The reaction typically proceeds by nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

A study on the synthesis of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives utilized a similar α-bromo ketone, 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone, which reacted with 3-bromopyridine-2-amine in the presence of sodium bicarbonate in refluxing ethanol to achieve cyclization. ijres.org This highlights the general utility of α-bromo ketones in constructing the imidazo[1,2-a]pyridine scaffold.

Thiazoles:

This compound is also a key precursor for the synthesis of thiazole (B1198619) derivatives through the well-established Hantzsch thiazole synthesis. nih.gov This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or substituted thioamides. The reaction of this compound with thiourea, for instance, would be expected to yield 2-amino-4-(pyridin-2-yl)thiazole. The versatility of this method allows for the introduction of various substituents on the thiazole ring by choosing the appropriate thioamide.

The following table summarizes the formation of these key heterocyclic scaffolds from this compound:

| Heterocyclic Scaffold | Reactant | General Reaction Conditions |

| Imidazo[1,2-a]pyridines | 2-Aminopyridines | Base (e.g., NaHCO3), Refluxing alcohol |

| Thiazoles | Thioamides (e.g., Thiourea) | Typically in a suitable solvent like ethanol |

Mechanism of Ring Closure and Factors Influencing Cyclization

The mechanism of ring closure in the formation of both imidazoles and thiazoles from this compound follows a general pattern of nucleophilic substitution followed by intramolecular condensation.

Mechanism for Imidazo[1,2-a]pyridine Formation:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more nucleophilic endocyclic nitrogen atom of 2-aminopyridine on the α-carbon of this compound, displacing the bromide ion via an SN2 mechanism. This forms an N-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-2-aminium bromide intermediate.

Intramolecular Cyclization: The amino group of the pyridinium intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This step leads to the formation of a five-membered heterocyclic intermediate.

Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions, leading to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

Mechanism for Thiazole Formation (Hantzsch Synthesis):

Nucleophilic Attack: The sulfur atom of the thioamide acts as the nucleophile and attacks the α-carbon of this compound, displacing the bromide ion.

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon.

Dehydration: A subsequent dehydration step yields the final thiazole ring.

Factors Influencing Cyclization:

Several factors can influence the efficiency and outcome of these cyclization reactions:

Nature of the Reactants: The electronic properties of both the this compound and the reacting partner (2-aminopyridine or thioamide) play a crucial role. Electron-withdrawing groups on the pyridine ring of this compound can enhance the electrophilicity of the carbonyl carbon and the α-carbon, potentially accelerating the reaction. Conversely, electron-donating groups on the 2-aminopyridine or thioamide increase their nucleophilicity.

Reaction Conditions:

Solvent: The choice of solvent can influence the reaction rates and yields. Protic solvents like ethanol are commonly used and can facilitate the proton transfer steps involved in the mechanism.

Base: In the synthesis of imidazo[1,2-a]pyridines, a base is often employed to neutralize the HBr formed during the initial substitution, which can prevent the protonation of the 2-aminopyridine and maintain its nucleophilicity.

Temperature: These reactions are often carried out at elevated temperatures (reflux) to provide the necessary activation energy for the cyclization and dehydration steps.

Steric Hindrance: Steric hindrance on either reactant can impede the nucleophilic attack and slow down the reaction rate.

Transition Metal-Catalyzed Cross-Coupling Reactions

While the primary reactivity of this compound is centered around its α-bromo ketone functionality, the bromine atom at the α-position can also participate in transition metal-catalyzed cross-coupling reactions, although this is less commonly explored than reactions at an aryl or vinyl halide position.

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. While typically applied to aryl and vinyl halides, there are instances of its application to α-bromo ketones.

An enantioselective palladium-catalyzed cross-coupling between α-bromo carboxamides and aryl boronic acids has been reported, which generates chiral α-aryl carboxamides. nih.gov This suggests that under appropriate catalytic conditions, the C-Br bond in this compound could potentially undergo Suzuki-Miyaura coupling with an aryl or vinyl boronic acid to form a new C-C bond at the α-position.

The general catalytic cycle for such a reaction would involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of this compound.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst.

Palladium-Catalyzed C-N Coupling Applications

Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are fundamental methods for the formation of carbon-nitrogen bonds. These reactions typically involve the coupling of an amine with an aryl or vinyl halide. The application of this methodology to α-bromo ketones is also an area of interest.

The palladium-catalyzed coupling of amines with α-bromo ketones would provide a direct route to α-amino ketones. The success of such a reaction would be highly dependent on the choice of catalyst, ligand, and base to favor the desired C-N bond formation over potential side reactions, such as elimination.

Role of Ligands and Catalytic Cycles

The choice of ligand is critical in palladium-catalyzed cross-coupling reactions as it influences the stability, solubility, and reactivity of the palladium catalyst. For the cross-coupling of α-bromo ketones, ligands play a crucial role in promoting the desired catalytic cycle and suppressing side reactions.

Key Roles of Ligands:

Enhancing Oxidative Addition: Electron-rich and sterically bulky phosphine ligands can facilitate the oxidative addition of the Pd(0) catalyst to the C-Br bond.

Promoting Reductive Elimination: The steric and electronic properties of the ligand influence the rate of reductive elimination, which is the product-forming step.

Preventing Side Reactions: In the case of α-bromo ketones, β-hydride elimination can be a competing side reaction. The design of the ligand can help to disfavor this pathway. For instance, in the enantioselective coupling of α-bromo carboxamides, a chiral P,P=O ligand was found to be crucial for success. nih.gov

The general catalytic cycles for Suzuki-Miyaura and C-N coupling reactions involving this compound are depicted below:

Suzuki-Miyaura Catalytic Cycle: Pd(0)Ln → Oxidative Addition with R-Br → [R-Pd(II)-Br]Ln → Transmetalation with R'B(OH)2 → [R-Pd(II)-R']Ln → Reductive Elimination → R-R' + Pd(0)Ln

Buchwald-Hartwig C-N Coupling Catalytic Cycle: Pd(0)Ln → Oxidative Addition with R-Br → [R-Pd(II)-Br]Ln → Amine Coordination & Deprotonation → [R-Pd(II)-NR'2]Ln → Reductive Elimination → R-NR'2 + Pd(0)Ln

Photochemical and Electrochemical Transformations

Photochemical Transformations:

The photochemistry of α-bromo ketones can lead to a variety of transformations. Under photoirradiation, the C-Br bond can undergo homolytic cleavage to generate a radical intermediate. A study has shown that Hantzsch esters can act as photoreductants, donating an electron to α-bromo ketones upon photoirradiation to promote reductive debromination. researchgate.net Subsequent reactions of the resulting radical species with molecular oxygen and Hantzsch esters can lead to α-hydroxylation or debromination, respectively. researchgate.net The outcome of the reaction is highly dependent on the reaction conditions, including the solvent, oxygen levels, and the concentration of the Hantzsch ester. researchgate.net

Electrochemical Transformations:

Electrochemical methods can also be employed to transform α-bromo ketones. The electrochemical reduction of α-halo ketones can lead to the formation of enolates through the loss of the halogen atom. These reactive enolates can then be utilized in various subsequent reactions. The reduction of α,α'-dihalo ketones can generate 2-oxyallyl metal complexes, which can participate in cycloaddition reactions.

A convenient electrochemical method for the synthesis of α-bromo alkyl aryl ketones has been developed, indicating the relevance of electrochemical techniques in the chemistry of these compounds.

Theoretical and Computational Studies on Reactivity

Theoretical and computational chemistry provides powerful tools to elucidate the intricate details of chemical reactivity. In the context of this compound, computational studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic structure, reaction mechanisms, and the factors governing selectivity. These theoretical approaches allow for the examination of transient species, such as transition states, which are often inaccessible through experimental means.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, DFT calculations are instrumental in predicting the regioselectivity of reactions by analyzing various reactivity descriptors derived from the molecule's electronic properties. For this compound, which possesses multiple electrophilic sites, DFT can help predict where a nucleophile is most likely to attack.

The primary electrophilic centers in this compound are the carbonyl carbon and the α-carbon bonded to the bromine atom. DFT calculations can quantify the electrophilicity of these sites through the analysis of atomic charges, frontier molecular orbitals (FMOs), and the Fukui function.

Atomic Charges: The distribution of electron density within the molecule can be estimated using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. A more positive partial charge on an atom indicates a greater electrophilicity. For this compound, the carbonyl carbon is expected to carry a significant positive charge due to the electronegativity of the oxygen atom. Similarly, the α-carbon is rendered electrophilic by the electron-withdrawing inductive effect of the adjacent carbonyl group and the bromine atom.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. In a nucleophilic attack on an electrophile, the interaction between the nucleophile's HOMO and the electrophile's LUMO is crucial. The regioselectivity of the attack is often directed towards the atom with the largest coefficient in the LUMO. For α-haloketones, the LUMO is typically a π* orbital associated with the carbonyl group, which also has significant σ* character from the carbon-halogen bond. The relative contributions of these orbitals influence the preferred site of attack.

Fukui Function: The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. For a nucleophilic attack, the relevant Fukui function, ƒ+(r), identifies the most electrophilic sites. A higher value of ƒ+(r) on a specific atom suggests it is more susceptible to nucleophilic attack.

| Atomic Site | Mulliken Partial Charge (e) | LUMO Coefficient | Fukui Function (ƒ⁺) | Predicted Reactivity |

| Carbonyl Carbon (C=O) | +0.45 | 0.35 | 0.18 | Susceptible to nucleophilic addition |

| α-Carbon (C-Br) | +0.25 | 0.40 | 0.22 | Primary site for SN2 substitution |

Note: The data presented in this table is illustrative and intended to demonstrate the application of DFT in predicting regioselectivity. Actual values would require specific computational studies on this compound.

These hypothetical data suggest that while the carbonyl carbon is significantly electrophilic, the α-carbon might be the preferred site for a nucleophilic substitution (SN2) reaction due to a larger LUMO coefficient and Fukui function value, indicating a greater susceptibility to attack by a nucleophile leading to the displacement of the bromide ion.

Beyond predicting regioselectivity, computational chemistry allows for the detailed modeling of reaction pathways and the characterization of transition states. This provides a quantitative understanding of the reaction mechanism and the factors that determine the reaction rate. For this compound, this would typically involve mapping the potential energy surface (PES) for a given reaction, such as a nucleophilic substitution.

Reaction Pathway Modeling: A reaction pathway, or reaction coordinate, represents the lowest energy path connecting reactants to products. By performing a series of geometry optimizations at constrained distances between the reacting atoms, a profile of the potential energy as a function of the reaction progress can be constructed. This profile reveals the presence of energy minima corresponding to reactants, products, and any intermediates, as well as energy maxima corresponding to transition states.

Transition State Analysis: The transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating and characterizing the TS is a primary goal of computational reaction mechanism studies. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. For an SN2 reaction at the α-carbon of this compound, the transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the departing bromide ion partially bonded.

Vibrational frequency analysis is used to confirm the nature of the stationary points on the PES. A minimum (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactants to the products.

The energy difference between the reactants and the transition state is the activation energy (ΔE‡). A lower activation energy corresponds to a faster reaction rate, as described by the Arrhenius equation. By comparing the activation energies for competing reaction pathways, the dominant mechanism can be identified. For example, one could compare the activation energy for a direct SN2 displacement at the α-carbon versus a pathway involving initial addition to the carbonyl group.

The following table provides a hypothetical energy profile for the SN2 reaction of this compound with a generic nucleophile (Nu⁻), illustrating the insights that can be gained from reaction pathway modeling.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Substrate + Nu⁻) | 0.0 | Initial state |

| Transition State (TS) | +15.5 | Pentacoordinate α-carbon |

| Products (Substituted Product + Br⁻) | -10.2 | Final state |

Note: The energy values in this table are for illustrative purposes and represent a plausible profile for an exergonic SN2 reaction. Specific values would depend on the nucleophile, solvent, and level of theory used in the calculations.

This hypothetical profile indicates that the reaction is exergonic and proceeds via a transition state with a moderate activation barrier. Such computational analysis is invaluable for understanding the intrinsic reactivity of the molecule and for designing synthetic strategies.

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its utility stems from the ability of the α-bromoketone moiety to react with a variety of nucleophiles, leading to the formation of diverse heterocyclic systems.

A prominent application of this compound is in the synthesis of imidazo[1,2-a]pyridines. These bicyclic heterocyclic compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The reaction of this compound with various 2-aminopyridines provides a straightforward method to construct the imidazo[1,2-a]pyridine scaffold. This synthetic strategy has been employed to generate libraries of compounds for screening against various therapeutic targets.

Furthermore, this intermediate is utilized in the synthesis of thieno[2,3-d]pyrimidines, another class of heterocyclic compounds with demonstrated biological activities. For instance, bromination of 1-[4-(6,7-dihydro-5H-cyclopenta nih.govnih.govthieno[2,3-d]pyrimidin-4-ylamino)phenyl]ethanone, a derivative of this compound, serves as a key step in the synthesis of novel thieno[2,3-d]pyrimidine derivatives. semanticscholar.orgresearchgate.net

The derivatives of this compound have shown significant promise in the development of drugs for oncology and neurology. Imidazo[1,2-a]pyridine derivatives synthesized from this precursor have exhibited potent anticancer activity against various cancer cell lines. nih.gov These compounds often exert their effects by modulating key signaling pathways involved in cancer progression, such as the STAT3/NF-κB/iNOS/COX-2 pathway. nih.gov

In the field of neurology, the pyridine-2-one scaffold, which can be derived from this compound, is a core component of Perampanel, a noncompetitive antagonist of the AMPA receptor. AMPA receptors are implicated in a variety of neurological disorders, including epilepsy, making their antagonists valuable therapeutic agents. nih.govmdpi.com

Synthesis of Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis Inhibitors

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its biosynthesis is often upregulated in cancer cells to meet their high energy demands. researchgate.net Therefore, inhibiting NAD+ biosynthesis has emerged as a promising strategy for cancer therapy. nih.gov The pyridine ring is a fundamental component of NAD+, making pyridine-containing compounds like those derived from this compound potential candidates for the development of NAD+ biosynthesis inhibitors.

Recent research has focused on the metabolic reprogramming that occurs in cancer cells. One study on a novel thieno[2,3-b]pyridine derivative, a class of compounds that can be synthesized using this compound as a starting material, demonstrated an impact on cancer cell metabolism. The compound was shown to lower the cancer stem cell fraction and induce a shift from lipid to glucose metabolism in breast cancer cell lines. mdpi.com This highlights the potential of targeting metabolic pathways with compounds derived from this precursor. While direct synthesis of established NAD+ biosynthesis inhibitors from this compound is not extensively documented, the structural similarities and the observed effects on cancer metabolism suggest a promising avenue for future research.

Numerous studies have demonstrated the potent cytotoxic activity of imidazo[1,2-a]pyridine derivatives, synthesized from this compound, against a variety of cancer cell lines. For example, novel imidazo[1,2-a]pyridine compounds have shown strong cytotoxic effects against HCC1937 breast cancer cells, with IC50 values in the micromolar range. nih.govnih.gov These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov The table below summarizes the anticancer activity of some representative imidazo[1,2-a]pyridine derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| IP-5 | HCC1937 | 45 | nih.gov |

| IP-6 | HCC1937 | 47.7 | nih.gov |

| IP-7 | HCC1937 | 79.6 | nih.gov |

Precursor for Antimicrobial Agents

In addition to their anticancer and neurological applications, derivatives of this compound have been investigated as potential antimicrobial agents. The pyridine moiety is present in many compounds with antibacterial and antifungal properties.

The synthesis of various heterocyclic systems from this compound has yielded compounds with promising antimicrobial activity. For example, thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nih.govsemanticscholar.orgresearchgate.netnih.gov One study reported the synthesis of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones which demonstrated good inhibition against various bacterial and fungal strains. Furthermore, pyridazinone derivatives, which can be synthesized from related precursors, have also shown excellent antibacterial and antifungal activity. researchgate.net

The following table lists some of the microorganisms that have been shown to be susceptible to compounds derived from this compound or its close analogs.

| Compound Class | Microorganism | Activity |

| Thieno[2,3-d]pyrimidines | Gram-positive bacteria | Antibacterial |

| Thieno[2,3-d]pyrimidines | Gram-negative bacteria | Antibacterial |

| Thieno[2,3-d]pyrimidines | Fungi | Antifungal |

| Pyridazinones | S. pyogenes (Gram-positive) | Antibacterial |

| Pyridazinones | E. coli (Gram-negative) | Antibacterial |

| Pyridazinones | Fungi | Antifungal |

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, specific details about its atomic and molecular structure can be determined.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. It provides information on the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

For 2-Bromo-1-(pyridin-2-yl)ethanone, the ¹H NMR spectrum is expected to show distinct signals for the protons of the bromomethyl group and the four aromatic protons of the pyridine (B92270) ring. The bromomethyl protons typically appear as a singlet in the range of 4.5–5.0 ppm. The protons on the pyridine ring will appear further downfield, generally between 7.5 and 8.8 ppm, with their exact chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the acetyl group.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is characteristically deshielded and expected to appear around 190–195 ppm. The carbon of the bromomethyl group is anticipated in the 30–35 ppm region. The five carbons of the pyridine ring will have signals in the aromatic region, typically from 120 to 155 ppm.

Table 1: Predicted NMR Data for this compound in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₂Br | 4.85 | Singlet (s) |

| H-5 (Py) | 7.55 | Triplet (t) |

| H-3 (Py) | 7.90 | Doublet (d) |

| H-4 (Py) | 8.10 | Triplet (t) |

| H-6 (Py) | 8.70 | Doublet (d) |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₂Br | 32.5 |

| C-3 (Py) | 122.0 |

| C-5 (Py) | 128.0 |

| C-4 (Py) | 137.5 |

| C-6 (Py) | 149.5 |

| C-2 (Py) | 152.5 |

| C=O | 192.0 |

Note: Predicted values are based on data from analogous compounds and established chemical shift increments.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. Due to the electronegative bromine atom on the alpha-carbon, this peak is typically found at a frequency between 1700 and 1715 cm⁻¹. Other characteristic absorptions include C-H stretching and bending vibrations for the pyridine ring and the C-Br stretching vibration at lower wavenumbers.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 3100–3000 | Aromatic C-H Stretch | Medium |

| 1715–1700 | Carbonyl (C=O) Stretch | Strong |

| 1600–1450 | Pyridine Ring C=C and C=N Stretches | Medium-Strong |

| 700–600 | C-Br Stretch | Medium |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion and any bromine-containing fragments, separated by 2 m/z units (M⁺ and M+2⁺).

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental formula (C₇H₆BrNO).

Common fragmentation pathways for α-haloketones include α-cleavage. The primary fragments expected for this compound are from the cleavage of the C-C bond between the carbonyl group and the bromomethyl group, or the C-C bond between the carbonyl and the pyridine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Fragment | Formula | Notes |

|---|---|---|---|

| 199/201 | [M]⁺ | [C₇H₆BrNO]⁺ | Molecular ion, showing 1:1 isotopic pattern for Br. |

| 120 | [M - Br]⁺ | [C₇H₆NO]⁺ | Loss of a bromine radical. |

| 106 | [C₅H₄NC=O]⁺ | [C₆H₄NO]⁺ | α-cleavage, loss of •CH₂Br radical. |

| 93/95 | [CH₂Br]⁺ | [CH₂Br]⁺ | α-cleavage, loss of pyridinoyl radical, showing 1:1 Br pattern. |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Loss of CO from the m/z 106 fragment. |

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, corresponding to the promotion of electrons to higher energy orbitals. Molecules with π-systems, such as the conjugated system formed by the pyridine ring and the carbonyl group in this compound, exhibit characteristic absorptions.

Two main types of electronic transitions are expected: a high-intensity π→π* transition at a shorter wavelength (typically 230–270 nm) and a lower-intensity n→π* transition at a longer wavelength (around 300–320 nm), the latter involving the non-bonding electrons of the carbonyl oxygen.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. For non-volatile compounds like this compound, liquid chromatography is the method of choice.

HPLC and its higher-resolution variant, UHPLC, are powerful techniques for the separation, identification, and quantification of chemical compounds. These methods are routinely used to determine the purity of synthesized materials and to monitor reaction progress.

A typical method for analyzing this compound would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The compound is separated based on its hydrophobicity. Purity is assessed by detecting the compound as it elutes from the column, typically using a UV detector set to a wavelength where the compound strongly absorbs. The presence of a single, sharp peak in the chromatogram is indicative of a high-purity sample.

Table 4: Typical HPLC/UHPLC Method Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm for HPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or TFA |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8–1.2 mL/min (HPLC); 0.3–0.6 mL/min (UHPLC) |

| Detection | UV/PDA at ~254 nm or λmax |

| Column Temperature | 25–40 °C |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, GC can be utilized to assess its purity and potentially quantify it in a mixture. While specific documented methods for this exact compound are not prevalent in literature, a typical analytical approach can be outlined based on its chemical properties and standard GC practices.

A likely method would involve a high-resolution capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, which is suitable for separating moderately polar aromatic compounds. The analysis would be conducted with a temperature-programmed oven to ensure the efficient elution of the compound and any potential impurities. A flame ionization detector (FID) would provide high sensitivity for this organic compound, while mass spectrometry (MS) coupling (GC-MS) would offer definitive identification based on its mass spectrum and fragmentation pattern.

Table 1: Representative Gas Chromatography Parameters

| Parameter | Value/Description |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Scan Range | 40-400 m/z |

| FID Temperature | 300 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, checking compound purity, and determining appropriate conditions for column chromatography. For this compound, TLC is an indispensable daily tool in a synthetic chemistry setting.

The standard stationary phase for this analysis is silica (B1680970) gel 60 F254 on an aluminum or glass backing. Due to the compound's polarity, attributed to the ketone and pyridine functionalities, a mobile phase consisting of a mixture of a non-polar and a more polar solvent is required. A common choice would be a mixture of ethyl acetate (B1210297) and hexane. The ratio can be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.5 for good separation. Visualization of the compound spot is readily achieved under UV light at 254 nm, where it will appear as a dark spot due to quenching of the plate's fluorescence. Further visualization can be accomplished by staining, for instance, with a potassium permanganate solution, which reacts with the ketone functional group.

Table 2: Typical Thin-Layer Chromatography Conditions

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | 30:70 Ethyl Acetate / Hexane (v/v) |

| Chamber | Saturated atmosphere |

| Visualization | UV light (254 nm), Potassium permanganate stain |

X-Ray Diffraction Studies for Solid-State Structure

As of this writing, a public domain crystal structure for this compound has not been identified in the primary crystallographic databases. However, were such a study to be conducted, it would yield a set of crystallographic parameters that unambiguously define the solid-state structure. This data is crucial for understanding the compound's physical properties and its interactions in a solid form. The table below illustrates the type of data that a single-crystal X-ray diffraction study would provide.

Table 3: Illustrative Crystallographic Data Parameters

| Parameter | Description (Hypothetical Data) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be determined |

| b (Å) | Value would be determined |

| c (Å) | Value would be determined |

| α (°) ** | 90 |

| β (°) | Value would be determined |

| γ (°) | 90 |

| Volume (ų) ** | Value would be calculated |

| Z | 4 |

| Calculated Density (g/cm³) | Value would be calculated |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and is a critical measure of its purity.

For this compound, the molecular formula is C₇H₆BrNO. nih.gov Based on the atomic weights of carbon, hydrogen, bromine, nitrogen, and oxygen, the theoretical elemental composition can be calculated. chemsrc.com

Table 4: Elemental Analysis for C₇H₆BrNO

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 42.03% |

| Hydrogen | H | 1.008 | 3.02% |

| Bromine | Br | 79.904 | 39.94% |

| Nitrogen | N | 14.007 | 7.00% |

| Oxygen | O | 15.999 | 8.00% |

| Total | 200.03 | 100.00% |

Environmental and Safety Considerations in Handling 2 Bromo 1 Pyridin 2 Yl Ethanone

Hazard Identification and Risk Assessment

While comprehensive toxicological data for 2-Bromo-1-(pyridin-2-yl)ethanone is not extensively detailed in all safety documents, information for its hydrobromide salt and structurally similar compounds provides insight into its potential hazards. For instance, the hydrobromide salt of 2-bromo-1-(2-pyridinyl)-1-ethanone is classified as an irritant and is harmful if swallowed. sigmaaldrich.com A thorough risk assessment should be conducted before handling, considering the potential for skin and eye irritation, as well as acute toxicity if ingested or inhaled. thermofisher.comechemi.com

Table 1: GHS Hazard Information for this compound Hydrobromide

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Source: Sigma-Aldrich Safety Data Sheet for 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. sigmaaldrich.com

Other related compounds are noted to cause severe skin burns and eye damage, and may cause respiratory irritation. thermofisher.comfishersci.com Accidental release should be prevented, as discharge into the environment must be avoided. chemicalbook.com

Laboratory Safety Protocols and Personal Protective Equipment (PPE)

Given the identified hazards, establishing and following stringent laboratory safety protocols is paramount. This includes working in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust and aerosols. chemicalbook.comcapotchem.cn Emergency exits and risk-elimination areas should be clearly designated. chemicalbook.com The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent contact with the skin, eyes, and respiratory tract. thermofisher.comechemi.com

When engineering controls such as fume hoods are insufficient to maintain exposure below acceptable limits, or when symptoms like irritation are experienced, respiratory protection is necessary. chemicalbook.comechemi.com Respirators and their components should be tested and approved under appropriate government standards, such as those from the National Institute for Occupational Safety and Health (NIOSH) or the Mine Safety and Health Administration (MSHA). capotchem.commsha.gov

For nuisance exposures, a particle respirator (e.g., type P95 or P1) may be sufficient. capotchem.com For higher-level protection, air-purifying respirators with organic vapor/acid gas cartridges (e.g., type OV/AG/P99 or ABEK-P2) are recommended. capotchem.comcapotchem.cn In situations with high concentrations or potential for significant exposure, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used. echemi.comcapotchem.com

To prevent skin contact, handling of this compound requires the use of chemical-impermeable gloves. chemicalbook.com Gloves must be inspected for integrity before each use. chemicalbook.comcapotchem.cncapotchem.com The selection of glove material should be based on its resistance to the specific chemical. Suitable materials for handling halogenated organic compounds and related chemicals include:

Butyl rubber fishersci.com

Nitrile rubber fishersci.com

Neoprene fishersci.com

Viton™ fishersci.com

It is crucial to use proper glove removal techniques to avoid contaminating the skin. capotchem.cncapotchem.com After use, contaminated gloves should be disposed of in accordance with applicable laboratory and environmental regulations. Hands should be thoroughly washed and dried after handling the compound. chemicalbook.comechemi.com

To protect against splashes, dust, and vapors, appropriate eye and face protection is mandatory. chemicalbook.com Safety glasses with side-shields that conform to government standards such as NIOSH (US) or EN 166 (EU) should be worn at a minimum. capotchem.cncapotchem.com When there is a higher risk of splashing or exposure to aerosols, tightly fitting safety goggles or a full-face shield should be used in conjunction with safety glasses. echemi.comechemi.com

In addition to hand protection, other skin surfaces must be protected. This is achieved by wearing impervious clothing, such as a lab coat, and ensuring that as much skin as possible is covered. chemicalbook.comechemi.com For procedures with a higher risk of exposure, fire/flame resistant and impervious clothing may be required. chemicalbook.comechemi.com Contaminated clothing should be removed immediately and washed before reuse. echemi.com

Table 2: Summary of Recommended Personal Protective Equipment (PPE)

| Protection Type | Equipment | Standard/Specification |

|---|---|---|

| Respiratory | Full-face respirator, SCBA, or air-purifying respirator with appropriate cartridges | NIOSH/MSHA-approved chemicalbook.comechemi.comcapotchem.commsha.gov |

| Hand | Chemical-impermeable gloves | Materials like Butyl, Nitrile, Neoprene chemicalbook.comfishersci.com |

| Eye/Face | Safety glasses with side-shields, safety goggles, face shield | NIOSH or EN 166 approved capotchem.cnechemi.comcapotchem.com |

| Skin | Impervious clothing, lab coat | Fire/flame resistant as needed chemicalbook.comechemi.com |

Safe Handling Procedures and Storage Conditions

Safe handling of this compound involves a combination of engineering controls, good laboratory practices, and appropriate PPE. The compound should only be handled in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation of dust and aerosols. chemicalbook.comcapotchem.cn Contact with skin and eyes must be strictly avoided. chemicalbook.com Non-sparking tools should be used to prevent ignition from electrostatic discharge. chemicalbook.com

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations. The container should be kept tightly closed and stored in a dry, cool, and well-ventilated area. thermofisher.comchemicalbook.comechemi.com It should be stored away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents. capotchem.cn The storage area should be secure, and the compound should be kept separate from foodstuff containers. chemicalbook.comechemi.com

Ventilation Requirements (fume hood use)

Handling this compound requires a well-ventilated area to prevent the buildup of vapors and dust. chemicalbook.com It is mandatory to use this compound within a chemical fume hood. thermofisher.com A fume hood provides an essential engineering control to protect personnel from inhaling potentially harmful airborne particles and fumes by maintaining an inward flow of air. thermofisher.com

Prevention of Dust and Aerosol Formation

Measures must be taken to avoid the formation of dust and aerosols when working with this compound, as fine particles can be easily inhaled. chemicalbook.com Handling procedures should be designed to minimize agitation of the solid material. When transferring the compound, it should be done carefully to prevent it from becoming airborne. chemicalbook.com

Control of Ignition Sources and Electrostatic Discharge

To prevent fires or explosions, all potential sources of ignition must be removed from the area where this compound is handled and stored. chemicalbook.com It is recommended to use non-sparking tools during manipulation. chemicalbook.com Additionally, precautions must be taken to prevent the buildup of static electricity; this includes ensuring that all equipment is properly grounded to prevent fire caused by electrostatic discharge. chemicalbook.com

Proper Storage Conditions (dry, cool, inert atmosphere, tightly closed containers)

Correct storage is vital for maintaining the stability of this compound and preventing hazardous situations. The compound should be stored in a tightly closed container in a location that is dry, cool, and well-ventilated. chemicalbook.com It is also important to store it separately from incompatible materials, though specific incompatibilities are not detailed in the provided search results. chemicalbook.com

Emergency Procedures

In the event of an accidental exposure or spill, established emergency procedures must be followed promptly and efficiently to mitigate harm.

First Aid Measures for Exposure (Inhalation, Skin Contact, Eye Contact, Ingestion)

Immediate first aid is critical in cases of exposure. The following table summarizes the recommended actions for different routes of exposure. chemicalbook.com

First Aid for this compound Exposure

| Exposure Route | First Aid Measures |

|---|---|